molecular formula C9H13NO B102643 4-Amino-2-isopropylphenol CAS No. 16750-66-6

4-Amino-2-isopropylphenol

Cat. No. B102643
Key on ui cas rn: 16750-66-6
M. Wt: 151.21 g/mol
InChI Key: PTPRBVYPJQMBEI-UHFFFAOYSA-N
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Patent
US07807672B2

Procedure details

To a solution of 2-isopropyl-[1,4]benzoquinone 4-oxime (1.1 g, 6.7 mmol) in methanol was added catalytic amount of Ra/Ni complex. The reaction was stirred under 50 psi H2 atmosphere for 5 hrs and filtered through celite. The filtrate was concentrated to give 4-amino-2-isopropyl-phenol (762 mg, 76%)
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:5](=[O:12])[CH:6]=[CH:7][C:8](=[N:10]O)[CH:9]=1)([CH3:3])[CH3:2]>CO>[NH2:10][C:8]1[CH:7]=[CH:6][C:5]([OH:12])=[C:4]([CH:1]([CH3:3])[CH3:2])[CH:9]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)(C)C=1C(C=CC(C1)=NO)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under 50 psi H2 atmosphere for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=CC(=C(C=C1)O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 762 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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